molecular formula C9H11F3N4 B1471625 2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine CAS No. 1501059-01-3

2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine

Cat. No. B1471625
CAS RN: 1501059-01-3
M. Wt: 232.21 g/mol
InChI Key: JIPDIEDGIHVVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine” were not found, a related study describes the design and synthesis of a series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives . These compounds were evaluated for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells .


Molecular Structure Analysis

The molecular structure of “2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a cyclopropyl group and a trifluoroethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine” include a molecular weight of 232.21 g/mol.

Scientific Research Applications

Cancer Treatment

Pyrimidine derivatives are widely used in chemotherapy to target rapidly dividing cancer cells. Compounds like 5-fluorouracil (5-FU) and cytarabine are known to inhibit DNA synthesis in cancer cells, leading to cell death. These derivatives play a crucial role in the treatment of various cancers by slowing down tumor growth and improving patient outcomes .

Material Science

The applications of pyrimidines extend into the realm of material science, where they have been investigated for their potential in creating advanced materials, including polymers and nanoparticles .

Antibacterial Activity

Pyrimidine derivatives have demonstrated antibacterial activity, contributing to a diverse library of compounds with selective affinity to various biological receptors .

Antiviral Activity

Pyrimidine analogs are significant in antiviral therapies due to their structural resemblance to nucleotide bases in DNA and RNA, making them valuable in the treatment of viral infections .

Antitubercular Activity

Some pyrimidine derivatives have shown promising results as antitubercular agents, providing new avenues for the treatment of tuberculosis .

Antihypertensive and Anti-inflammatory Activities

These derivatives also exhibit antihypertensive and anti-inflammatory activities, which are essential for treating cardiovascular diseases and inflammatory conditions .

Antioxidant Activity

Pyrimidine derivatives can act as antioxidants, helping to protect cells from oxidative stress and potential damage .

Agricultural Applications

In agriculture, pyrimidine derivatives are used as plant growth regulators and herbicides, demonstrating their versatility beyond pharmaceutical applications .

Biological potential of pyrimidine derivatives Pyrimidine | Formula, Properties & Application Antibacterial Activity in Pyrimidine Derivatives Synthesis, reactions, and applications of pyrimidine derivatives Pyrimidine derivatives: Their significance in the battle against … Molecules | Free Full-Text | Novel Pyrimidine Derivatives as …

Future Directions

As “2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine” is a promising compound in the field of oncology research, future directions could include further studies to evaluate its potential as a therapeutic agent, particularly in relation to its activity against CDK6 .

properties

IUPAC Name

2-cyclopropyl-4-N-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4/c10-9(11,12)4-14-7-3-6(13)15-8(16-7)5-1-2-5/h3,5H,1-2,4H2,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPDIEDGIHVVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)NCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine
Reactant of Route 2
Reactant of Route 2
2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine
Reactant of Route 3
Reactant of Route 3
2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine
Reactant of Route 4
2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine
Reactant of Route 5
Reactant of Route 5
2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine
Reactant of Route 6
2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.